molecular formula C11H12O4 B1403378 3-Methyl-4-(oxetan-3-yloxy)benzoic acid CAS No. 1394031-48-1

3-Methyl-4-(oxetan-3-yloxy)benzoic acid

Cat. No.: B1403378
CAS No.: 1394031-48-1
M. Wt: 208.21 g/mol
InChI Key: KUGKHAVLINRAPL-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxetan-3-yloxy)benzoic acid is an organic compound with the molecular formula C11H12O3 It features a benzoic acid core substituted with a methyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid typically involves the reaction of 3-methyl-4-hydroxybenzoic acid with oxetane derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: this compound can be converted to 3-carboxy-4-(oxetan-3-yloxy)benzoic acid.

    Reduction: The compound can be reduced to 3-methyl-4-(oxetan-3-yloxy)benzyl alcohol.

    Substitution: Various substituted oxetane derivatives can be formed depending on the nucleophile used

Scientific Research Applications

3-Methyl-4-(oxetan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Oxetan-3-yloxy)benzoic acid: Lacks the methyl group at the 3-position.

    3-Methylbenzoic acid: Lacks the oxetane ring.

    4-Hydroxybenzoic acid: Lacks both the methyl group and the oxetane ring.

Uniqueness

3-Methyl-4-(oxetan-3-yloxy)benzoic acid is unique due to the presence of both the methyl group and the oxetane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-(oxetan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKHAVLINRAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 4-hydroxy-3-methyl-benzoate (498 mg, 3 mmol) was added DMF (3 mL) and sodium hydride (240 mg, 6.0 mmol) followed by oxetan-3-ol (445 mg, 6 mmol) and the reaction mixture was heated at 80° C. for 4 hours. The reaction was cooled and quenched with brine solution and extracted with EtOAc (3×10 mL). The organic layer was separated and dried over sodium sulfate and evaporated to give methyl 3-methyl-4-(oxetan-3-yloxy)benzoate. To methyl 3-methyl-4-(oxetan-3-yloxy)benzoate was added sodium hydroxide (3 mL of 1 M NaOH, 3 mmol) solution and the reaction mixture was stirred for 1 hour. The reaction was acidified with 1 M HCl solution to pH 3 and extracted with EtOAc. The organics were separated and dried and concentrated in vacuo to give 3-methyl-4-(oxetan-3-yloxy)benzoic acid. ESI-MS m/z calc. 208.1. found 209.3 (M+1)+; Retention time: 1.04 minutes (3 min run).
Name
methyl 3-methyl-4-(oxetan-3-yloxy)benzoate
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reactant
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3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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